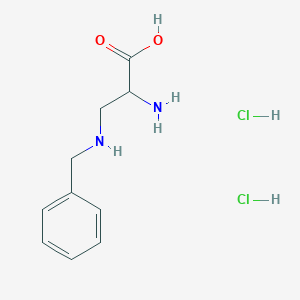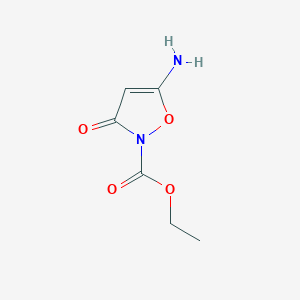![molecular formula C14H21ClN2O2 B1382229 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea CAS No. 1803610-30-1](/img/structure/B1382229.png)
1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea” is a chemical compound with the CAS Number: 1803610-30-1 . It has a molecular weight of 284.79 . This compound is used in scientific research and has diverse applications, including drug development and agricultural studies.
Molecular Structure Analysis
The molecular formula of this compound is C14H21ClN2O2 . The InChI Code is 1S/C14H21ClN2O2/c1-14(2,17-13(18)16-9-8-15)11-19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17,18) .科学的研究の応用
Anticancer Potential
1-Aryl-3-(2-chloroethyl) ureas, a category that includes compounds similar to 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea, have been synthesized and evaluated for their anticancer potential. These compounds were found to exhibit cytotoxic effects on human adenocarcinoma cells in vitro, indicating their potential as anticancer agents. Specifically, certain derivatives were as cytotoxic as established anticancer drugs like chlorambucil (Gaudreault et al., 1988).
Enzyme Inhibition
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which can be related to the chemical structure , were synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to test the compatibility of different spacers with high inhibitory activities, revealing the potential of urea derivatives in enzyme inhibition (Vidaluc et al., 1995).
Drug Metabolism and Disposition
The disposition and metabolism of 1-Aryl-3-(2-chloroethyl)ureas were studied in mice, shedding light on how similar compounds like this compound might behave in biological systems. This research provides insight into the pharmacokinetics of such compounds, which is crucial for understanding their efficacy and safety (Maurizis et al., 1998).
Synthesis and Evaluation for Anticancer Activity
New 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for antiproliferative activity against various cancer cell lines. This research demonstrates the ongoing exploration and development of urea derivatives, including those similar to this compound, as potential anticancer agents (Feng et al., 2020).
Antimicrobial Activity
Some urea derivatives, including those similar in structure to the compound , have shown promising results in antimicrobial activity studies. This suggests a potential application of these compounds in combating microbial infections (Haranath et al., 2007).
特性
IUPAC Name |
1-(2-chloroethyl)-3-(2-methyl-1-phenylmethoxypropan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,17-13(18)16-9-8-15)11-19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARJEGMJJOOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1382147.png)
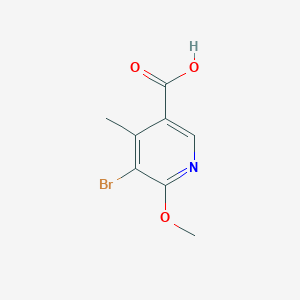
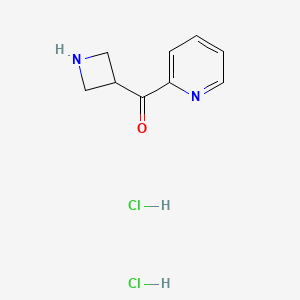

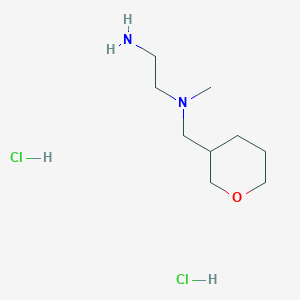
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
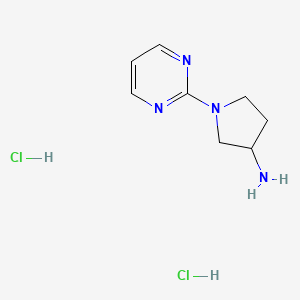
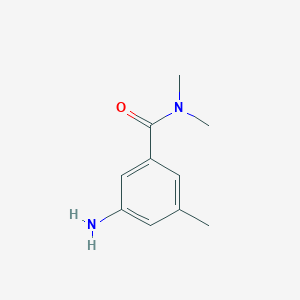
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

